3,5-Dimethyl-4-methoxyphenylmagnesium bromide
Overview
Description
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds. The compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic synthesis for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups .
Mode of Action
The compound, being a Grignard reagent, is known to participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms present in other molecules . This results in the formation of carbon-carbon bonds .
Biochemical Pathways
Grignard reagents are generally used in organic synthesis to construct complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
Grignard reagents, including this compound, are sensitive to environmental conditions. They are highly reactive and can react violently with water . They are also flammable and may form explosive peroxides . Therefore, they must be handled with care, typically under an inert atmosphere (like nitrogen or argon), and they should be stored at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized by reacting 3,5-dimethyl-4-methoxyphenyl bromide with magnesium metal in an anhydrous ether solvent such as THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Scientific Research Applications
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds and intermediates for drug development.
Medicine: Utilized in the synthesis of medicinal compounds and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenylmagnesium bromide
- 3,5-Dichlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
3,5-Dimethyl-4-methoxyphenylmagnesium bromide is unique due to the presence of both methyl and methoxy groups on the aromatic ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAONKQJCLPAB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185416-17-5 | |
Record name | 185416-17-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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